1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
Description
Historical Development of Tetrazole-Piperazine Scaffolds
The convergence of tetrazole and piperazine chemistry began in the early 21st century, driven by the need for bioisosteric replacements of carboxylic acids and the exploration of nitrogen-rich heterocycles. Tetrazoles, first synthesized in the late 19th century, gained prominence as metabolically stable surrogates for carboxyl groups due to their similar pKa values (≈4.5–6.0) and hydrogen-bonding capabilities. Piperazine, a six-membered ring with two nitrogen atoms, emerged as a versatile scaffold in drug design, enabling conformational flexibility and improved solubility profiles.
The first hybrid structures combining tetrazole and piperazine were reported in the 2010s, utilizing Ugi multicomponent reactions to fuse these motifs. For example, Shabaani et al. demonstrated the synthesis of 1H-tetrazolyl-1,4-diazepines via cyclocondensation of o-phenylenediamines with β-ketoesters and trimethylsilyl azide. Subsequent advances introduced piperazine sulfonamide-tetrazole conjugates, such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, which exhibited antiproliferative activity against cancer cell lines. These innovations laid the groundwork for complex hybrids like 1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine, which incorporates cyclopropanecarbonyl and ethoxyphenyl groups to enhance target specificity.
Pharmacological Significance of Hybrid Heterocyclic Systems
Tetrazole-piperazine hybrids exploit complementary pharmacological properties:
- Tetrazole Moieties : Enhance metabolic stability and mimic carboxylate groups in enzyme active sites, enabling inhibition of targets like angiotensin-converting enzyme (ACE) and matrix metalloproteinases.
- Piperazine Rings : Improve blood-brain barrier penetration and modulate receptor affinity through conformational flexibility, as seen in antipsychotics (e.g., aripiprazole) and antidepressants.
Table 1 : Pharmacological Activities of Representative Tetrazole-Piperazine Hybrids
The ethoxyphenyl group in 1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine enhances lipophilicity, facilitating membrane permeability, while the cyclopropanecarbonyl moiety stabilizes the molecule against oxidative degradation.
Research Trajectory and Medicinal Chemistry Applications
Recent studies have focused on optimizing tetrazole-piperazine hybrids for:
- Anticancer Agents : Hybrids incorporating sulfonamide linkers (e.g., compound 7a-x ) inhibit tubulin polymerization by binding to the colchicine site, disrupting mitosis in MCF-7 breast cancer cells.
- Antimicrobials : The difluorophenyl-substituted tetrazole in 1-cyclopropanecarbonyl-4-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 μg/mL).
- Neuropsychiatric Therapeutics : 1,5-Disubstituted tetrazoles with piperazine spacers act as triple monoamine reuptake inhibitors, modulating dopamine, serotonin, and norepinephrine transporters (Ki: 10–50 nM).
Synthetic Methodologies :
- Ugi Tetrazole Reaction : Combines aldehydes, amines, isocyanides, and azidotrimethylsilane to form α-aminotetrazoles, which undergo intramolecular cyclization to yield keto-piperazines.
- Post-Modification Strategies : Late-stage functionalization of piperazine cores via Suzuki-Miyaura coupling or reductive amination enables diversification of substituents.
Rational Design Principles of Multicomponent Pharmacophores
The design of 1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine follows three key principles:
- Bioisosteric Replacement : The tetrazole ring substitutes for carboxyl groups, reducing ionization at physiological pH and enhancing oral bioavailability.
- Conformational Restriction : Cyclopropanecarbonyl groups limit rotational freedom, improving target binding affinity and selectivity.
- Synergistic Pharmacophore Integration : Combining electron-withdrawing (tetrazole) and electron-donating (piperazine) groups balances solubility and membrane permeability.
Case Study : Docking simulations of similar hybrids reveal that the tetrazole nitrogen forms hydrogen bonds with Asp113 of the dopamine transporter, while the piperazine ring engages in hydrophobic interactions with Phe319 and Tyr124. These interactions rationalize the compound’s dual activity as a neurotransmitter reuptake inhibitor and anticancer agent.
Properties
IUPAC Name |
cyclopropyl-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-2-26-16-7-5-15(6-8-16)24-17(19-20-21-24)13-22-9-11-23(12-10-22)18(25)14-3-4-14/h5-8,14H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJJKTXTKLHWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine typically involves multiple steps. One common method involves the coupling of a cyclopropyl carboxylic acid derivative with a piperazine derivative through an amide bond formation. The reaction conditions often include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropyl(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Tetrazole Derivatives
Physicochemical Properties
- Melting Points : Tetrazole-piperazine hybrids exhibit melting points ranging from 93°C (compound 11i, ) to 194°C (compound 11h), influenced by aromatic substituents and hydrogen-bonding capacity . The target compound’s cyclopropanecarbonyl group may reduce crystallinity compared to sulfonyl or nitro groups.
- Lipophilicity : The 4-ethoxyphenyl group increases lipophilicity compared to 4-methoxyphenyl () or polar nitroimidazole derivatives (). This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
1-Cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyclopropanecarbonyl group, a piperazine ring, and a tetrazole moiety. Its molecular formula is with a molecular weight of approximately 356.43 g/mol. The presence of these functional groups is critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing piperazine and tetrazole moieties often exhibit significant neuropharmacological effects. The following sections detail specific activities observed in studies involving this compound.
Antidepressant and Anxiolytic Activity
A study investigated the effects of related piperazine derivatives on anxiety and depression-like behaviors in animal models. The results suggested that piperazine derivatives could possess both anxiolytic and antidepressant-like properties , potentially mediated through serotonergic pathways. For example, the compound LQFM104 demonstrated increased time spent in the center of an open field test, indicating reduced anxiety levels in mice .
Inhibitory Activity Against Enzymes
The compound has been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Compounds similar to this compound have shown dual inhibition of MAO-A and MAO-B. For instance, certain derivatives exhibited IC50 values ranging from 2.26 μM to 6.76 μM against MAO-B .
- Acetylcholinesterase (AChE) : The compound's structural features suggest potential AChE inhibitory activity, which is crucial for treating Alzheimer's disease. In related studies, piperazine derivatives demonstrated selectivity towards AChE with promising IC50 values .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of the cyclopropanecarbonyl and tetrazole groups in enhancing biological activity:
- Cyclopropanecarbonyl Group : This moiety contributes to the lipophilicity and overall stability of the compound.
- Tetrazole Ring : Known for its ability to form hydrogen bonds and interact with biological targets effectively, it enhances binding affinity to receptors.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Neuropharmacological Effects : A study on LQFM104 revealed significant anxiolytic effects confirmed by behavioral tests such as the elevated plus maze and forced swimming test, indicating its potential as a therapeutic agent for anxiety disorders .
- Enzyme Inhibition : Research on N-methyl-piperazine chalcones indicated that modifications at specific positions could enhance dual inhibition against MAO and AChE, showcasing the versatility of piperazine derivatives in drug design .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling the tetrazole and piperazine moieties, followed by cyclopropanecarbonyl introduction. Key challenges include controlling regioselectivity during tetrazole formation and minimizing side reactions (e.g., oxidation of the ethoxyphenyl group). Optimizing temperature (e.g., 60–80°C for coupling reactions) and solvent polarity (e.g., DMF for solubility) improves yields . Thin-layer chromatography (TLC) and NMR should monitor intermediates to ensure purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Confirms piperazine ring substitution patterns and tetrazole proton environments. Ethoxy group protons resonate at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
- FTIR : Verifies carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole ring (C=N, ~1450–1500 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer : Limited aqueous solubility (due to hydrophobic cyclopropane and ethoxyphenyl groups) necessitates dimethyl sulfoxide (DMSO) or ethanol as co-solvents. Pre-screen solvents for compatibility with assay buffers (e.g., <1% DMSO in cell-based studies). Solubility can be enhanced via salt formation (e.g., hydrochloride) or nanoparticle formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity. Strategies include:
- Standardized purity validation : Use HPLC (>95% purity) to exclude confounding impurities .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to confirm target specificity .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., piperazine-tetrazole hybrids) to identify trends .
Q. What computational approaches support rational design of derivatives with improved target binding?
- Methodological Answer :
- Molecular docking : Predict interactions with target receptors (e.g., serotonin or dopamine transporters). Focus on the tetrazole’s hydrogen-bonding capacity and cyclopropane’s steric effects .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity. For example, electron-withdrawing groups on the ethoxyphenyl ring may enhance receptor affinity .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives .
Q. How can synthetic yields be improved when conflicting literature reports exist on cyclopropane coupling efficiency?
- Methodological Answer : Contradictory data may stem from divergent catalysts or protecting group strategies. Systematic optimization is recommended:
- Catalyst screening : Compare Pd(0)/Cu(I) systems for Suzuki coupling vs. peptide coupling reagents (e.g., EDC/HOBt) .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine to prevent unwanted side reactions during cyclopropane acylation .
- Design of Experiments (DoE) : Apply factorial analysis to evaluate temperature, solvent, and stoichiometry interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
